Ethyl 3,4-dichloro-2-nitrobenzoate
Description
Significance of Halogenated and Nitro-Substituted Benzoate (B1203000) Esters in Organic Synthesis
Halogenated and nitro-substituted benzoate esters are of particular importance in the field of organic synthesis. The presence of halogen atoms (such as chlorine) and nitro groups on the aromatic ring provides reactive sites for a variety of chemical transformations. These functional groups can act as directing groups in electrophilic aromatic substitution reactions and can be readily converted into other functional groups, thereby serving as key building blocks for more complex molecules.
The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, a fundamental process in organic synthesis. mdpi.comresearchgate.net Halogens also influence the reactivity of the aromatic ring and can serve as leaving groups in nucleophilic substitution reactions. mdpi.com The combination of these substituents on a benzoate ester creates a molecule with unique reactivity, making it a valuable tool for synthetic chemists.
The synthesis of various benzoate esters, including those with halogen and nitro substituents, often involves Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. researchgate.net Other methods, such as transesterification, have also been explored to produce these esters with high conversion rates. researchgate.netacs.org
Academic Research Landscape of Nitro- and Halogen-Containing Aromatic Compounds
The study of nitro- and halogen-containing aromatic compounds is a vast and active area of academic research. researchgate.net These compounds are investigated for their unique chemical properties and their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Research often focuses on understanding the influence of these substituents on the electronic structure, reactivity, and biological activity of the aromatic system.
A significant body of research is dedicated to the synthesis of these compounds. For instance, methods for the preparation of ethyl 2,3-dichloro-4-nitrobenzoate have been detailed in patent literature, outlining specific reaction conditions and reagents. google.com Similarly, the synthesis of ethyl 4-chloro-3-nitrobenzoate has been described, involving the reaction of 4-chloro-3-nitrobenzoic acid with ethanol (B145695) in the presence of sulfuric acid. nih.gov
Furthermore, the structural characteristics of these molecules are of great interest. X-ray crystallography studies, such as the one performed on ethyl 4-chloro-3-nitrobenzoate, provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior. nih.gov
Methodological Approaches in Benzoate Ester Research
The investigation of benzoate esters employs a wide range of modern analytical and synthetic techniques. The synthesis of these esters can be achieved through various methods, including traditional batch reactions and more advanced techniques like reactive distillation. acs.org Microwave-assisted synthesis has also emerged as a green chemistry approach for esterification reactions, offering faster reaction times and reduced energy consumption. ijsdr.org
Catalysis plays a pivotal role in benzoate ester synthesis. While traditional methods often rely on homogeneous catalysts like sulfuric acid, research is increasingly focused on the development of heterogeneous catalysts, such as solid acids, which offer advantages in terms of separation and reusability. researchgate.netmdpi.com For example, zirconium-based solid acids have shown good catalytic activity in the synthesis of methyl benzoates. mdpi.com
The characterization of benzoate esters and the monitoring of their reactions are accomplished using a variety of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to determine the structure and purity of the synthesized compounds. guidechem.com Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of a reaction. ijsdr.org
Computational chemistry also plays an increasingly important role in understanding the properties and reactivity of these molecules. Theoretical calculations can provide insights into factors such as bond strength, aromaticity, and the mechanisms of reactions involving nitroaromatic compounds. mdpi.comresearchgate.netmdpi.com
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4-dichloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(10)7(11)8(5)12(14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKNNGIBOJCST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Pathways and Mechanistic Investigations of Ethyl 3,4 Dichloro 2 Nitrobenzoate and Derivatives
Nucleophilic Aromatic Substitution (SNAr) Reactions in Dichloro-nitrobenzoate Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for dichloro-nitrobenzoate systems. This reaction proceeds via a two-step addition-elimination mechanism. The aromatic ring, rendered electrophilic by electron-withdrawing groups like the nitro group, is attacked by a nucleophile. wikipedia.orgmasterorganicchemistry.com This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of nitro groups, particularly at the ortho or para positions relative to the leaving group, significantly stabilizes this intermediate, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.com
In the context of dichloro-nitrobenzoate systems, the chlorine atoms serve as leaving groups. The rate of substitution is influenced by the nature of the nucleophile and the specific positioning of the substituents on the aromatic ring. Theoretical studies have shown that the addition of the nucleophile to the electron-deficient ring is typically the rate-determining step in SNAr reactions. mdpi.com The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.comresearchgate.net This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The following table summarizes the key aspects of SNAr reactions in these systems:
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Key Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group |
| Leaving Groups | Halogens (e.g., Cl) |
| Rate-Determining Step | Nucleophilic attack on the aromatic ring |
Cyclization Reactions and Ring Formation from Related Acrylates
Derivatives of dichloro-nitrobenzoate systems, particularly those transformed into acrylates, can undergo cyclization reactions to form various heterocyclic structures. These intramolecular reactions are often initiated by the generation of a nucleophilic center within the molecule that can attack the electron-deficient aromatic ring. The specific reaction conditions and the nature of the substituents on the acrylate (B77674) chain will determine the structure of the resulting cyclic product.
Degradation Mechanisms of Nitrobenzoate Esters
The stability of nitrobenzoate esters, including ethyl 3,4-dichloro-2-nitrobenzoate, is influenced by external factors such as light and pH. Understanding these degradation pathways is crucial for assessing their environmental fate and persistence.
Photochemical Degradation Pathways
Nitroaromatic compounds are known to undergo photochemical degradation. nih.gov The process often involves the excitation of the nitro group, which can lead to a variety of reactions, including the abstraction of hydrogen atoms or the formation of reactive oxygen species. For some nitro-substituted aromatic compounds, photodegradation can be pH-dependent, with increased degradation observed at higher pH levels. nih.gov The specific products of photochemical degradation can vary but may involve the reduction of the nitro group or cleavage of the ester linkage.
pH-Dependent Stability and Decomposition Mechanisms
The stability of nitrobenzoate esters can be significantly affected by the pH of the surrounding medium. nih.gov In general, these esters may be relatively stable at neutral pH but can undergo rapid degradation under acidic or alkaline conditions. nih.gov Under acidic conditions, hydrolysis of the ester linkage is a likely degradation pathway. In alkaline solutions, hydrolysis is also prevalent, but other reactions involving the nitro group or the aromatic ring may also occur. The rate and mechanism of decomposition are often dependent on the specific structure of the ester and the concentration of acid or base. nih.govosti.gov
The following table outlines the general pH-dependent degradation behavior of related esters:
| Condition | Primary Degradation Mechanism |
| Acidic (low pH) | Acid-catalyzed hydrolysis of the ester |
| Neutral (pH ~7) | Relatively stable, slow hydrolysis may occur |
| Alkaline (high pH) | Base-catalyzed hydrolysis of the ester, potential for other reactions |
Oxidative Transformations of Related Aromatic Compounds
The oxidative transformation of aromatic compounds containing nitro and chloro groups can proceed through various mechanisms. Advanced oxidation processes (AOPs) utilizing strong oxidizing agents like sulfate (B86663) radicals can lead to the degradation of these compounds. nih.gov During such processes, dechlorination and denitration can occur, resulting in the formation of chloride and nitrate (B79036) ions. nih.gov However, the possibility of re-chlorination has also been observed in some systems. nih.gov The initial steps of oxidation can involve the formation of substituted phenols, which are then further metabolized. nih.gov The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov In some cases, the reduction of the nitro group may precede the oxidation of the aromatic ring. nih.gov
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Novel Derivatives from Ethyl 3,4-dichloro-2-nitrobenzoate Precursors
The strategic placement of reactive groups on the nitrobenzoate scaffold allows for the construction of diverse heterocyclic systems. Key transformations often involve the reduction of the nitro group to an amine, which can then participate in cyclization reactions, and nucleophilic substitution of the chloro groups.
The synthesis of acrylate (B77674) derivatives, known for their wide range of biological activities, can be achieved through various synthetic routes. One established method involves the use of oxazolone (B7731731) intermediates. nih.gov These intermediates can be reacted with alcohols in the presence of a base like sodium acetate (B1210297) to yield the desired acrylate esters. nih.gov For instance, (Z)-3-(4-chlorophenyl)-2-(substituted-benzamido)acrylate esters have been successfully synthesized by heating an oxazolone derivative with an appropriate primary alcohol. nih.gov While this specific example does not start from a nitrobenzoate, the precursor aldehydes used in forming the oxazolone could potentially be derived from nitroaromatic compounds, linking this class of derivatives back to the parent scaffold.
Quinolones are a major class of synthetic antibiotics, and their synthesis often relies on precursors derived from nitroaromatic compounds. mdpi.com The formation of the quinolone ring system can be achieved through methods like the Conrad-Limpach-Knorr reaction, which involves the cyclization of intermediates like β-arylaminoacrylates. mdpi.com
A critical step in modern quinolone synthesis involves the nucleophilic aromatic substitution on a pre-formed quinolone core that contains a nitro group. For example, the synthon 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key intermediate. nih.govresearchgate.net The presence of the electron-withdrawing 8-nitro group significantly facilitates the nucleophilic substitution of the chlorine atom at the C-7 position by various amines. nih.govresearchgate.net This allows for the introduction of diverse side chains, which is crucial for modulating the antibacterial spectrum and potency of the final quinolone derivatives. nih.gov This synthetic strategy highlights the essential role of a nitroaromatic precursor in building the complex and biologically active quinolone framework.
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological applications. A common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with an aldehyde or carboxylic acid. beilstein-journals.org
Nitrobenzoate derivatives are excellent precursors for the required o-phenylenediamines. For example, a process for preparing key intermediates for Dabigatran involves starting with 4-(methylamino)-3-nitrobenzoic acid. google.com This compound undergoes reduction of the nitro group, typically using reagents like sodium dithionite (B78146) or catalytic hydrogenation, to yield a diamine. google.comgoogle.com This diamine intermediate is then cyclized to form the benzimidazole (B57391) ring, demonstrating a direct and efficient pathway from a nitrobenzoic acid scaffold to complex benzimidazole derivatives. google.com
Structure-Activity Investigations for Bioactive Properties (Non-Clinical)
Once synthesized, the novel derivatives undergo non-clinical studies to evaluate their potential as therapeutic agents. These investigations focus on identifying the structural features responsible for their biological effects.
Quinolone derivatives synthesized from nitroaromatic precursors have been extensively studied for their antibacterial properties. The substituent at the C-7 position of the quinolone ring is a primary determinant of both the spectrum and potency of antibacterial activity. nih.govnih.gov It is generally observed that more lipophilic substituents at C-7 enhance the activity against Gram-positive bacteria, likely by improving penetration through the bacterial cell wall. nih.gov
Studies on a series of 8-nitrofluoroquinolone derivatives revealed that the nature of the C-7 appendage played a crucial role. For example, derivatives featuring p-toluidine (B81030) and aniline (B41778) at the C-7 position showed good activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov The parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: In-Vitro Antibacterial Activity (MIC, µg/mL) of Selected Quinolone Derivatives
| Compound | S. aureus | E. coli | Reference |
|---|---|---|---|
| Ciprofloxacin | - | 32 mg/L (MBC) | nih.gov |
| Quinolone 3 | >128 mg/L | 16 mg/L | nih.gov |
| Synthon 3 | ~0.97 | ~4.7 | nih.gov |
| Aniline Derivative 9a | ~2.0 | ~10.0 | nih.gov |
| p-Toluidine Derivative 9b | ~2.1 | ~9.0 | nih.gov |
| p-Chloroaniline Derivative 9c | ~5.0 | ~12.0 | nih.gov |
Note: Data from different studies may use different units (µg/mL vs. mg/L) and metrics (MIC vs. MBC - Minimum Bactericidal Concentration). Direct comparison should be made with caution.
The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes, specifically the type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial DNA replication, repair, and recombination.
Quinolones bind to the complex formed between the enzyme and DNA, stabilizing it. youtube.com This action traps the enzyme in the middle of its catalytic cycle, preventing the re-ligation of a cleaved DNA strand. nih.gov This leads to the accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death. nih.govyoutube.com For most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. youtube.com The ability of these synthetic derivatives to potently inhibit these specific bacterial enzymes is the foundation of their therapeutic efficacy.
Oxidative Stress Modulation in Cellular Models (L6 myoblasts, for related compounds)
Preconditioning L6 myoblasts with EDHB has been shown to offer a cytoprotective effect against oxidative stress. nih.gov This is attributed to its role as a competitive inhibitor of O2-dependent prolyl hydroxylase domain enzymes (PHDs). nih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for degradation. nih.gov However, during low oxygen conditions (hypoxia), the inhibition of PHDs by compounds like EDHB leads to the stabilization of HIF-1α. nih.gov
The stabilization of HIF-1α initiates a cascade of cellular responses aimed at mitigating the detrimental effects of hypoxia. nih.gov In studies involving L6 myoblasts, preconditioning with EDHB led to a significant improvement in cellular viability and a decrease in markers of oxidative stress, such as protein oxidation and malondialdehyde levels, upon exposure to hypoxia. nih.gov
Furthermore, treatment with EDHB was observed to enhance the antioxidant status of the cells. This was evidenced by an increase in the levels of glutathione (B108866) and the activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione peroxidase. nih.gov The augmented levels of HIF-1α also boosted the protein expression of the antioxidative enzyme heme-oxygenase I. nih.gov An enhanced expression of metallothioneins, which possess both antioxidant and anti-inflammatory properties, was also noted. nih.gov These findings underscore the potential cytoprotective efficacy of EDHB against hypoxia-induced oxidative damage in L6 myoblasts. nih.gov
The mechanism of action of EDHB involves its function as an analogue of 2-oxoglutarate, which allows it to competitively inhibit PHDs. nih.gov This inhibition prevents the degradation of HIF-1α, allowing it to activate target genes that play a role in compensating for hypoxia. nih.gov This research highlights a pathway by which benzoate (B1203000) derivatives can modulate cellular responses to oxidative stress, suggesting a potential, though currently unexplored, area of investigation for this compound and its derivatives.
Computational Chemistry and Molecular Modeling Approaches
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For substituted nitrobenzenes, DFT is instrumental in understanding how the arrangement of chloro, nitro, and ester groups influences the molecule's electron distribution and, consequently, its chemical reactivity.
DFT calculations can determine various electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. For instance, in electrophilic aromatic substitution reactions involving compounds like nitrobenzene (B124822), DFT calculations have been used to analyze the charge distribution and orbital coefficients to explain the observed regioselectivity. mdpi.com While specific DFT data for Ethyl 3,4-dichloro-2-nitrobenzoate is not extensively published, studies on similar molecules like nitrobenzene and benzonitrile (B105546) show that the calculated Mulliken and Hirshfeld charges can explain the meta-directing effect of the nitro group in nitration reactions. mdpi.com
Furthermore, DFT is employed to explore reaction mechanisms, such as in [3+2] cycloaddition reactions involving nitroalkenes. nih.gov These studies calculate the activation energies and geometries of transition states to determine whether a reaction proceeds via a stepwise or concerted mechanism. nih.gov Such analyses provide a detailed picture of the electronic changes throughout a reaction pathway. nih.gov
Table 1: Representative Electronic Properties Calculable by DFT
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |
| Mulliken/Hirshfeld Charges | Calculated partial atomic charges on each atom. | Helps identify electrophilic and nucleophilic sites within the molecule, predicting regioselectivity. |
| Global Electrophilicity Index (ω) | A measure of the overall electrophilic nature of a molecule. | Quantifies the ability of a species to accept electrons. |
This table represents typical parameters that can be calculated for this compound using DFT methods to predict its reactivity.
The three-dimensional structure and conformational flexibility of this compound are critical to its interactions and reactivity. The orientation of the ethyl ester and nitro groups relative to the benzene (B151609) ring can significantly impact the molecule's steric and electronic properties.
Conformational analysis using computational methods like DFT involves calculating the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. For this compound, key rotations would be around the C(ring)-C(ester) and C(ester)-O bonds. The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation is essential, as it is this structure that will participate in chemical reactions and biological interactions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific targets for this compound are not prominently documented in public research, its structural motifs are present in compounds with known biological activity.
In a typical docking study, the 3D structure of the ligand (this compound) and the target protein are used. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results can identify potential biological targets and provide hypotheses about the mechanism of action at a molecular level.
In Silico Prediction of Chemical Properties and Biological Interactions (Excluding ADMET for drug-likeness)
Beyond docking, various in silico models can predict a wide range of chemical and physical properties for a molecule based solely on its structure. For this compound, these predictions can offer valuable information without the need for initial laboratory synthesis and testing.
These predictive models are often built using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches. By analyzing databases of compounds with known properties, algorithms can learn the relationships between molecular descriptors (e.g., size, shape, electronic properties) and the property of interest.
Table 2: Examples of In Silico Predictable Properties
| Property Type | Specific Prediction | Relevance |
| Physicochemical Properties | Boiling Point, Vapor Pressure, Water Solubility | Important for understanding environmental fate, designing purification processes, and formulation. |
| Spectroscopic Properties | Predicted ¹H-NMR and ¹³C-NMR spectra | Aids in structure elucidation and verification of synthesized compounds. |
| Biological Affinity | Prediction of binding to common protein families (e.g., kinases, GPCRs) | Helps in identifying potential biological activities and off-target effects. |
This table provides examples of properties that can be estimated for this compound using various computational software and web servers.
Mechanistic Insights from Computational Studies
Computational chemistry provides profound insights into the detailed mechanisms of chemical reactions. escholarship.org By mapping the entire reaction pathway, from reactants through transition states to products, researchers can understand the factors that control reaction rates and outcomes. escholarship.orgmdpi.com
For reactions involving a substituted nitrobenzoate, computational studies can:
Identify Transition States: The geometry and energy of the transition state are calculated to determine the activation energy barrier of a reaction. A lower barrier indicates a faster reaction.
Elucidate Reaction Pathways: When multiple products are possible, computational studies can compare the energy profiles of the different pathways to predict the major product. This is crucial for understanding regioselectivity and stereoselectivity.
Analyze Reaction Intermediates: The stability and electronic structure of any intermediates formed during the reaction can be investigated.
Explore Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.
For example, in the study of cycloaddition reactions, computational analysis can distinguish between polar, stepwise, and concerted one-step mechanisms by analyzing the nature of the transition state and the global electron density transfer. nih.gov These mechanistic details are often difficult or impossible to determine through experimental means alone.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms. For Ethyl 3,4-dichloro-2-nitrobenzoate, ¹H and ¹³C NMR would be the primary methods of analysis.
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy would be used to determine the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show signals for the aromatic protons and the protons of the ethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide definitive structural information.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Aromatic-H | --- | --- | --- |
| -CH₂- | --- | --- | --- |
| -CH₃ | --- | --- | --- |
No experimental data is currently available in the public literature.
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the two carbons of the ethyl group.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ester) | --- |
| Aromatic C-Cl | --- |
| Aromatic C-NO₂ | --- |
| Aromatic C-H | --- |
| Aromatic C-COOEt | --- |
| -CH₂- | --- |
| -CH₃ | --- |
No experimental data is currently available in the public literature.
¹⁹F NMR Analysis for Fluorinated Analogs
For hypothetical fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a critical characterization tool. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making it highly sensitive for NMR studies. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, providing excellent resolution and detailed information about the electronic environment of the fluorine atoms. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or other fluorine atoms (¹⁹F-¹⁹F coupling) would further aid in structure elucidation.
No specific fluorinated analogs of this compound and their corresponding ¹⁹F NMR data are reported in the available literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound with high precision. This data is crucial for determining the elemental composition of the molecule and confirming its chemical formula (C₉H₇Cl₂NO₄).
Expected HRMS Data:
| Ion | Calculated Exact Mass | Measured Mass |
| [M+H]⁺ | --- | --- |
| [M+Na]⁺ | --- | --- |
No experimental HRMS data for this specific compound is available in the public domain.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure.
Expected GC/MS Fragmentation Data:
| m/z | Relative Intensity (%) | Possible Fragment |
| --- | --- | --- |
| --- | --- | --- |
| --- | --- | --- |
No experimental GC/MS data for this specific compound is available in the public domain.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and can provide information about its fragmentation patterns. For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
Hypothetical ESI-MS Data for this compound:
| Ion | Expected m/z |
| [M+H]⁺ | 263.99 |
| [M+Na]⁺ | 285.97 |
| [M+K]⁺ | 301.94 |
Note: This data is hypothetical and calculated based on the molecular formula (C₉H₇Cl₂NO₄). The isotopic pattern due to the presence of two chlorine atoms would be a key feature for identification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to the various vibrational modes of its constituent groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | 1720-1740 | Carbonyl stretch |
| NO₂ (Nitro) | 1530-1550 and 1340-1360 | Asymmetric and symmetric stretching |
| C-O (Ester) | 1200-1300 | Stretching vibration |
| C-Cl (Aryl) | 1000-1100 | Stretching vibration |
| C-H (Aromatic) | 3000-3100 | Stretching vibration |
| C-H (Aliphatic) | 2850-3000 | Stretching vibration of the ethyl group |
Note: The exact positions of these bands can be influenced by the electronic environment created by the substituents on the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted dichlorinated benzene ring in this compound would give rise to characteristic absorption bands in the UV region.
Expected UV-Vis Absorption Maxima for this compound:
| Transition | Expected Wavelength (λmax) |
| π → π | ~250-280 nm |
| n → π | ~300-340 nm |
Note: The solvent used for analysis can influence the position and intensity of the absorption maxima.
Research Applications in Chemical Biology and Environmental Sciences
Utility as Synthetic Intermediates for Bioactive Compounds
Halogenated and nitrated benzene (B151609) derivatives are fundamental building blocks in organic synthesis, providing reactive sites for constructing more complex molecular architectures. Compounds like Ethyl 3,4-dichloro-2-nitrobenzoate are valued for their potential to be transformed into a variety of bioactive molecules. The presence of chloro, nitro, and ester functional groups allows for a range of chemical modifications.
Precursors for Quinolone Derivatives
Quinolones are a significant class of synthetic antibacterial agents. The synthesis of the quinolone core often involves the cyclization of aniline (B41778) derivatives. For instance, the synthesis of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is achieved through the condensation of 3-chloro-4-fluoroaniline (B193440) with diethylethoxymethylenemalonate, followed by cyclization in diphenyl ether at high temperatures. orientjchem.org While specific documentation detailing this compound as a direct precursor in widely published quinolone syntheses is not prominent, related chlorinated anilines, which can be derived from nitrobenzoates, are key starting materials. orientjchem.org The general strategy often involves the reduction of the nitro group to an amine, which then participates in reactions to form the heterocyclic quinolone system. nih.govnih.gov
Role in the Synthesis of Pharmaceutical Intermediates
Nitroaromatic compounds are crucial intermediates in the pharmaceutical industry. A patent has been filed for a synthesis method of ethyl 2,3-dichloro-4-nitrobenzoate, an isomer of the subject compound, highlighting its importance as a medical intermediate. google.com The synthesis of this related compound was designed to be efficient and suitable for industrial production. google.com
Structurally similar compounds serve as starting points for various bioactive agents. For example, the reaction of ethyl carbazate (B1233558) with 2,4-dichlorobenzaldehyde (B42875) produces Ethyl 3-(2,4-dichloro-benzyl-idene)carbazate, demonstrating the utility of dichlorinated aromatic aldehydes in creating new chemical entities. nih.gov The diverse reactivity of the functional groups on the this compound ring system suggests its potential as a precursor for a wide array of pharmaceutical intermediates, even if specific examples are not extensively documented in mainstream literature.
Antimicrobial Research Applications (Non-Clinical)
The investigation of novel antimicrobial agents is critical in addressing the challenge of antibiotic resistance. Dichlorinated aromatic compounds have featured in this research area.
Investigation of Antibacterial Potency against Resistant Strains
While direct studies on the antibacterial potency of this compound are limited, research on structurally related compounds provides insight into the potential of this chemical class. A study on S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) and its analogs demonstrated antimicrobial activity against a range of multidrug-resistant (MDR) bacteria. researchgate.net Notably, these compounds were active against clinically important pathogens. researchgate.net
Another novel compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has been shown to have broad-spectrum activity and can re-enable the killing of antibiotic-resistant strains when used in combination with conventional antibiotics. nih.gov This suggests that the dichlorinated phenyl moiety is a key feature for this activity. nih.gov Research has also been conducted on dibutyltin (B87310) (IV) dichlorobenzoate derivatives, which showed antibacterial effects against Staphylococcus aureus and Escherichia coli. unila.ac.id
The table below summarizes the minimum inhibitory concentration (MIC) findings for some of these related dichlorinated compounds against resistant bacterial strains.
| Compound | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | 32 | - |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | NDM-1 producing Enterobacteriaceae | - | 4 |
| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | NDM-1 producing Enterobacteriaceae | - | 4 |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | Meticillin-resistant Staphylococcus aureus (MRSA) | - | 8 |
Data sourced from a study on isothiourea derivatives. researchgate.net
Enzyme Inhibitor Design and Evaluation (Non-Clinical)
The specific functionalities of this compound suggest its potential utility in the design of enzyme inhibitors. Related compounds have been explored for such purposes. For example, Ethyl 3-amino-4-nitrobenzoate, a structural analog, is utilized in biological studies involving enzyme inhibition and receptor binding. In biological systems, the nitro group can be reduced to form reactive species that interact with molecular targets.
Furthermore, compounds like S-(3,4-dichlorobenzyl)isothiourea (A22) have been investigated for their antimicrobial properties, which are often linked to the inhibition of essential bacterial enzymes. researchgate.net While the direct evaluation of this compound as an enzyme inhibitor is not widely reported, the established activity of its analogs provides a strong rationale for its investigation in this field.
Environmental and Biodegradation Studies
Microbial Biotransformation Pathways of Related Nitrobenzoates
The microbial degradation of nitrobenzoates can proceed through either reductive or oxidative pathways. nih.gov The presence of chlorine atoms on the aromatic ring adds complexity to the degradation process, often requiring specialized enzymatic machinery for dehalogenation. nih.gov
Reductive Pathways: In many bacteria, the initial step in the degradation of nitroaromatic compounds is the reduction of the nitro group. For instance, the degradation of 4-nitrobenzoate (B1230335) in Pseudomonas putida TW3 proceeds reductively to form 4-hydroxylaminobenzoate and subsequently protocatechuate. nih.gov Similarly, the reductive degradation of 2-nitrobenzoate (B253500) can proceed via an anthranilate pathway. nih.gov For chlorinated nitrobenzoates, a reductive pathway could involve the initial reduction of the nitro group to an amino group, forming an aminodichlorobenzoate. This is then followed by dehalogenation and ring cleavage.
Oxidative Pathways: Alternatively, some microorganisms utilize an oxidative pathway where the nitro group is removed as nitrite (B80452). A notable example is the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, which proceeds through the formation of salicylate (B1505791) and catechol, with the release of nitrite ions. nih.govfrontiersin.org This oxidative removal of the nitro group is catalyzed by a monooxygenase. The degradation of 4-chloro-2-nitrobenzoate by Acinetobacter sp. RKJ12 also follows an oxidative pathway with the formation of salicylate and catechol. frontiersin.org
Given the structure of this compound, a plausible initial step in its biotransformation by certain bacteria could be the hydrolysis of the ester linkage by an esterase to yield 3,4-dichloro-2-nitrobenzoic acid and ethanol (B145695). The resulting 3,4-dichloro-2-nitrobenzoic acid would then be the substrate for further microbial degradation.
Fungal Degradation: Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated and nitrated aromatic compounds. researchgate.netmdpi.com Fungi like Caldariomyces fumago have demonstrated the ability to degrade halogenated nitrophenols, suggesting that fungal systems could also be capable of transforming dichloronitrobenzoates. mdpi.com
Table 1: Examples of Microbial Degradation of Related Nitrobenzoate Compounds
| Compound | Microorganism | Degradation Pathway | Key Intermediates |
| 2-Nitrobenzoate | Arthrobacter sp. SPG | Oxidative | Salicylate, Catechol |
| 4-Nitrobenzoate | Pseudomonas putida TW3 | Reductive | 4-Hydroxylaminobenzoate, Protocatechuate |
| 4-Chloro-2-nitrobenzoate | Acinetobacter sp. RKJ12 | Oxidative | Salicylate, Catechol |
| 2,4-Dichlorophenoxyacetic acid | Cupriavidus necator JMP134 | Oxidative | 2,4-Dichlorophenol, Dichlorocatechol |
Oxidative Degradation in Biological Systems
The oxidative degradation of halogenated aromatic compounds in biological systems is a key mechanism for their detoxification and mineralization. nih.gov This process is often initiated by oxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to hydroxylation and subsequent ring cleavage. bohrium.comresearchgate.net
Dioxygenase-mediated Attack: For chlorinated aromatic compounds, the initial step is often catalyzed by a dioxygenase, which introduces two hydroxyl groups onto the ring, forming a diol. This destabilizes the aromatic ring and facilitates the removal of the chlorine substituents. For example, the degradation of 1,3-dichlorobenzene (B1664543) by an Alcaligenes sp. proceeds via the formation of 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted to 3,5-dichlorocatechol. nih.gov A similar dioxygenase-catalyzed mechanism could be involved in the degradation of 3,4-dichloro-2-nitrobenzoic acid (the presumed initial hydrolysis product of this compound).
Monooxygenase-mediated Attack: Monooxygenases can also play a crucial role, particularly in the hydroxylation of the aromatic ring, which can lead to dehalogenation. bohrium.com In some cases, a monooxygenase can replace a halogen with a hydroxyl group.
Following the initial oxidative steps and dehalogenation, the resulting catechols or other dihydroxylated intermediates are substrates for ring-cleavage dioxygenases. These enzymes cleave the aromatic ring through either ortho or meta cleavage pathways, generating aliphatic intermediates that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
The electron-withdrawing nature of both the nitro group and the chlorine atoms makes the aromatic ring of this compound electron-deficient and generally resistant to oxidative attack. nih.gov However, the diverse metabolic capabilities of microorganisms, particularly those found in contaminated environments, suggest that enzymatic systems capable of degrading such recalcitrant compounds exist. nih.govnih.gov
Table 2: Key Enzymes in the Oxidative Degradation of Halogenated Aromatic Compounds
| Enzyme Class | Function | Example Substrates |
| Dioxygenase | Incorporation of two oxygen atoms, ring activation | Chlorobenzenes, Dichlorobenzoic acids |
| Monooxygenase | Incorporation of one oxygen atom, hydroxylation, dehalogenation | Chlorophenols, Nitrobenzoates |
| Chlorocatechol Dioxygenase | Ring cleavage of chlorinated catechols | Dichlorocatechols |
| Esterase | Hydrolysis of ester bonds | Ethyl esters of aromatic acids |
Q & A
Q. What are the standard protocols for synthesizing Ethyl 3,4-dichloro-2-nitrobenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthesis Route: A typical procedure involves esterification of 3,4-dichloro-2-nitrobenzoic acid with ethanol under acidic catalysis. For example, analogous methods for nitrobenzoate esters (e.g., methyl-4-nitrobenzoate) use reflux conditions with concentrated sulfuric acid as a catalyst .
- Optimization Strategies:
- Catalyst Loading: Adjust sulfuric acid concentration (0.5–2% v/v) to balance reaction rate and byproduct formation.
- Solvent Selection: Use anhydrous ethanol to avoid hydrolysis. Excess ethanol drives esterification equilibrium.
- Temperature Control: Maintain reflux (78–85°C) for 4–6 hours, monitored by TLC (silica gel, ethyl acetate/petroleum ether 1:2) .
- Purification: Distill excess ethanol, extract with dichloromethane, and wash with sodium bicarbonate to remove residual acid. Recrystallize from ethanol for high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Key peaks include ester C=O (~1720 cm⁻¹), nitro (NO2) asymmetric stretch (~1530 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
- Mass Spectrometry (MS): Look for molecular ion [M+H]+ at m/z 294 (C9H7Cl2NO4+) and fragmentation patterns (e.g., loss of ethyl group or Cl) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity.
Advanced Research Questions
Q. How can hydrogen bonding and crystal packing patterns of this compound be analyzed to predict solid-state reactivity?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for structure refinement. For example, analogous dichloro-nitro compounds (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) reveal intermolecular hydrogen bonds (O–H···O, C–H···O) that stabilize crystal lattices .
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R²₂(8) rings) and identify synthons influencing polymorphism .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) correlates melting points with crystal stability. Discrepancies in reported melting points (e.g., 289°C for similar nitro compounds) may indicate polymorphic forms .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across databases?
Methodological Answer:
- Source Validation: Cross-reference data from authoritative databases (NIST, PubChem) and peer-reviewed literature. For example, NIST’s Chemistry WebBook provides rigorously validated melting points and spectral data .
- Experimental Replication:
- Purity Assessment: Use DSC to detect impurities affecting melting points.
- Solubility Testing: Perform incremental solubility studies in ethanol, DMSO, and water at controlled temperatures (25°C, 37°C).
- Statistical Analysis: Apply ANOVA to compare results from multiple batches or synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
